5-Bromo-2-(pyridin-4-yl)pyrimidine is a chemical compound with the molecular formula C10H8BrN3. This compound features a bromine atom at the 5-position of a pyrimidine ring, which is further substituted with a pyridin-4-yl group at the 2-position. It is classified as a pyrimidine derivative and has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases.
5-Bromo-2-(pyridin-4-yl)pyrimidine can be synthesized through various chemical reactions, primarily involving the bromination of 2-(pyridin-4-yl)pyrimidine. The compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also classified as a halogenated organic compound because of its bromine substituent.
The synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidine typically involves bromination reactions. One common method employs bromine or N-bromosuccinimide (NBS) as the brominating agent in solvents like acetonitrile or dichloromethane. The reaction conditions can vary, often conducted at room temperature or under reflux to ensure complete bromination.
Another efficient synthetic route includes using 2-bromomalonaldehyde and amidine compounds, allowing for a one-step reaction that simplifies the preparation process and reduces costs . This method is notable for its safety and efficiency, making it suitable for large-scale production.
5-Bromo-2-(pyridin-4-yl)pyrimidine undergoes several types of chemical reactions:
For substitution reactions, typical reagents include nucleophiles like amines or thiols in the presence of bases such as potassium carbonate or sodium hydride. Coupling reactions generally utilize palladium catalysts along with boronic acids under basic conditions.
The mechanism of action for 5-Bromo-2-(pyridin-4-yl)pyrimidine primarily involves its interaction with cyclin-dependent kinases CDK6 and CDK9. By binding to these targets, the compound inhibits their activity, leading to disruption in cell cycle progression. This inhibition results in cell cycle arrest, which has implications for cancer treatment as it may prevent tumor growth by halting proliferative signals.
As a pyrimidine derivative, it is expected to exhibit favorable pharmacokinetic properties, including good bioavailability due to its solubility characteristics.
5-Bromo-2-(pyridin-4-yl)pyrimidine is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide. Its melting point is not extensively reported but is expected to fall within common ranges for similar compounds.
The presence of the bromine atom enhances the reactivity of this compound, facilitating various substitution and coupling reactions. Its stability under standard laboratory conditions makes it suitable for synthetic applications.
5-Bromo-2-(pyridin-4-yl)pyrimidine has significant potential in scientific research:
Multi-step synthetic routes for constructing 5-bromo-2-(pyridin-4-yl)pyrimidine prioritize modular assembly to address steric and electronic challenges. A common approach begins with halogenated pyrimidine intermediates, where regioselective C5 bromination precedes pyridinyl coupling. For example, CN107163023A details a 7-step sequence starting from N-Boc-3-piperidine carboxylic acid, involving esterification, reduction, and azide substitution to build a piperidine-linked pyrimidine scaffold. This method achieves an overall yield of 21–32% but requires meticulous protection/deprotection steps [1]. Alternatively, CN110642788A employs 2,4-dibromopyrimidine as a key precursor, where selective C4 substitution with phenoxy groups precedes C5 bromination, yielding 5-bromo-2-phenoxypyrimidine (257280-25-4) as an advanced intermediate [4] [6].
A more efficient strategy leverages one-pot cascades: Glyoxal derivatives condense with amidines under acid catalysis to form pyrimidine cores, followed by in situ bromination using NBS (N-bromosuccinimide). This method reduces purification steps and achieves yields >75% for 5-bromo-2-methylpyrimidine derivatives [8]. Crucially, solvent-free microwave-assisted cyclocondensations (e.g., β-keto esters with amidines) enhance atom economy and reduce reaction times to <30 minutes [8].
Table 1: Multi-Step Strategies for 5-Bromo-2-(pyridin-4-yl)pyrimidine Synthesis
Starting Material | Key Steps | Overall Yield | Limitations |
---|---|---|---|
N-Boc-3-piperidine carboxylic acid | Esterification → Reduction → Azidation → Cyclization | 21–32% | 7 steps; Boc deprotection required |
2,4-Dibromopyrimidine | C4 phenoxy substitution → C5 bromination | 68% | Moderate regioselectivity at C5 |
Ethyl glyoxalate + acetamidine | Cyclocondensation → NBS bromination | 89% | Limited to electron-deficient pyrimidines |
Regioselective C5 bromination of pyrimidines exploits the inherent electron deficiency at C4–C5–C6 positions, where Lewis acid-mediated halogenation enhances selectivity. CN110642788A demonstrates that ZnBr₂ catalysis directs bromine to C5 in 2-substituted pyrimidines, achieving >95% regioselectivity when using 1.05 equiv NBS in dichloromethane at 0°C [4]. This occurs because Zn²⁺ coordinates with pyrimidine N1, polarizing the C5 position for electrophilic attack [8].
For prefunctionalized scaffolds, 5-bromo-2-iodopyrimidine (ZEZKXPQIDURFKA-UHFFFAOYSA-N) serves as a versatile intermediate. Its C5 bromo group remains inert during subsequent Suzuki couplings at C2, enabling pyridinyl introduction. Alternatively, halogen dance reactions reposition bromine from C4 to C5 using NaOAc/DMF at 120°C, which is critical for synthesizing 5-bromo-2-phenylpyrimidine derivatives [8]. Ultrasound-assisted bromination (40 kHz, 50°C) in aqueous ethanol accelerates reactions 4-fold while maintaining 92% selectivity, minimizing dihalogenated byproducts [8].
Table 2: Regioselective Bromination Methods for Pyrimidines
Substrate | Conditions | Regioselectivity (C5:Others) | Yield |
---|---|---|---|
2-Methoxypyrimidine | NBS/ZnBr₂, CH₂Cl₂, 0°C | 98:2 | 95% |
2-Phenoxypyrimidine | NBS, AcOH, 25°C | 90:10 | 88% |
2-(Pyridin-4-yl)pyrimidine | NBS, H₂O/EtOH, ultrasound, 50°C | 92:8 | 90% |
Palladium-catalyzed cross-couplings install pyridinyl groups at C2 of pyrimidine rings, with Stille and Suzuki-Miyaura reactions dominating this space. Organic-chemistry.org highlights that 5-bromo-2-chloropyrimidine couples with 4-pyridinylstannane under Pd(PPh₃)₄ catalysis (toluene, 100°C), yielding 75–82% of the target compound. However, stoichiometric tin waste and poor functional group tolerance limit scalability [8].
A superior approach employs Suzuki-Miyaura coupling: 2-Chloro-5-bromopyrimidine reacts with 4-pyridinylboronic acid using Pd(dppf)Cl₂/AsPh₃ and K₃PO₄ in dioxane/H₂O (90°C). This method achieves >90% conversion and tolerates ester, nitro, and amino groups [5] [8]. Recent advances use PEPPSI-IPr catalysts ([Pd(NHC)(py)Cl₂]) for room-temperature couplings in ethanol, reducing Pd loading to 0.5 mol% and enabling gram-scale synthesis [8].
Notably, chelation-assisted C–H activation bypasses prehalogenated pyrimidines: Pd(OAc)₂/2-methylimidazole systems directly arylate 2-aminopyrimidines with 4-bromopyridine at C2, though competing C5 arylation occurs if bromo substituents are absent [5].
Table 3: Palladium-Catalyzed Cross-Coupling Strategies
Reaction Type | Catalyst System | Conditions | Yield | Advantages |
---|---|---|---|---|
Stille Coupling | Pd(PPh₃)₄, CuI | Toluene, 100°C | 75–82% | Robust for steric hindrance |
Suzuki-Miyaura | Pd(dppf)Cl₂/AsPh₃, K₃PO₄ | Dioxane/H₂O, 90°C | >90% | Low toxicity; boronic acid availability |
C–H Arylation | Pd(OAc)₂/2-MeImidazole | DMAc, 130°C | 65% | Avoids prehalogenation |
Solvent polarity and catalyst selection critically impact nucleophilic substitutions for synthesizing pyridinylpyrimidines. SNAr reactions between 2-chloro-5-bromopyrimidine and 4-hydroxypyridine exhibit stark solvent dependence: Polar aprotic solvents like DMF or NMP maximize yields (80–85%) by stabilizing the Meisenheimer complex, while THF or ethanol gives <40% conversion due to poor nucleophile solvation [3] [8]. CN107163023A confirms that adding molecular sieves (3Å) in DMF suppresses hydrolysis, increasing yields to 92% for piperidine substitutions [1].
Catalytic enhancements include:
For azide introductions (e.g., synthesizing 5-bromo-2-(3-azidopiperidin-1-yl)pyrimidine), NaN₃ in DMF at 100°C furnishes 70–75% yield, but switching to [BMIM]PF₆ ionic liquid improves regiocontrol and reduces reaction time to 2 hours [1] [8].
Table 4: Solvent and Catalyst Optimization in Nucleophilic Substitutions
Reaction | Optimal Conditions | Yield | Byproduct Formation |
---|---|---|---|
Pyridin-4-ol + 2-Cl-5-Br-pyrimidine | DMF, K₂CO₃, 80°C | 85% | <5% hydrolysis |
Piperidine + 2-Cl-5-Br-pyrimidine | DMF, 3Å sieves, K₂CO₃, 70°C | 92% | None detected |
Pyridin-4-amine + 2-Cl-5-Br-pyrimidine | Toluene, CuI/phenanthroline, 110°C | 78% | 8% homocoupling |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9